3,4,5-trimethoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with methoxy groups and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized separately, often starting from thiosemicarbazide and an appropriate aldehyde or ketone.
Coupling Reaction: The benzamide core and the thiadiazole ring are coupled under specific conditions, typically involving a dehydrating agent such as phosphorus oxychloride, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
3,4,5-trimethoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the benzamide core but lacks the thiadiazole ring.
3,4,5-Trimethoxybenzaldehyde: Contains the same methoxy substitutions but has an aldehyde group instead of the amide linkage.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Uniqueness
3,4,5-trimethoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is unique due to its combination of a benzamide core with methoxy groups and a thiadiazole ring. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H19N3O5S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H19N3O5S/c1-21-11-7-9(8-12(22-2)13(11)23-3)14(20)17-16-19-18-15(25-16)10-5-4-6-24-10/h7-8,10H,4-6H2,1-3H3,(H,17,19,20) |
InChI Key |
DRXOXTDMICFKIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3CCCO3 |
Origin of Product |
United States |
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